

Methylcodeine: A Technical Guide to Its Physicochemical Properties for Research Professionals

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Compound of Interest

Compound Name: Methylcodeine

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For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior, optimizing its formulation, and elucidating its mechanism of action. This technical guide provides an in-depth overview of the core physicochemical properties of **methylcodeine**, a derivative of the opioid analgesic codeine. The information is presented to facilitate research and development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Core Physicochemical Properties of Methylcodeine

Methylcodeine, also known as 6-O-**methylcodeine**, is a semi-synthetic opioid derivative. Its fundamental physicochemical characteristics are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property	Value	Reference
IUPAC Name	(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline	[1]
CAS Number	2859-16-7	[2]
Molecular Formula	C ₁₉ H ₂₃ NO ₃	[2]
Molecular Weight	313.39 g/mol	[2]
Appearance	Solid, neat	[2]
Melting Point	140 - 141 °C	[3]
logP (Octanol/Water)	1.7 (Computed)	[3]
pKa	Data not available (pKa of parent compound codeine is 8.2)	[4]
Solubility	Data not available (Parent compound codeine is soluble in chloroform, ethanol, and methanol; slightly soluble in boiling water)	[5]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for drug development. Below are detailed methodologies for key experiments.

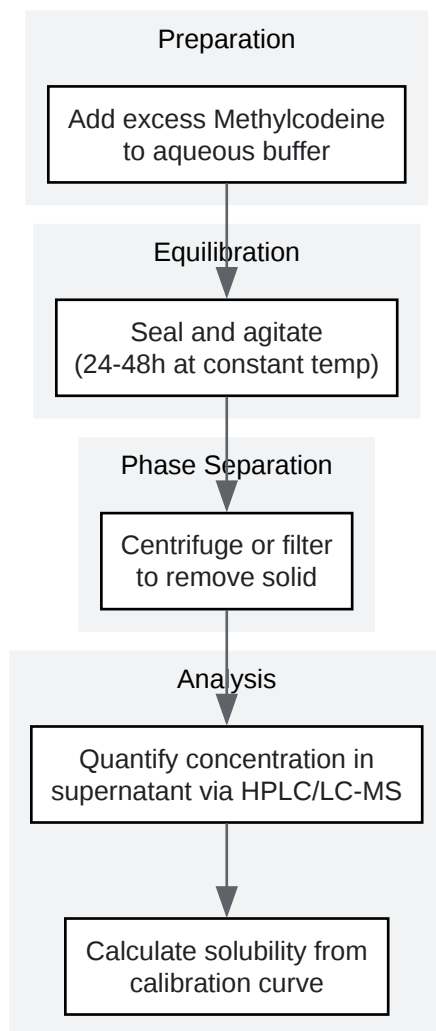
Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.^{[6][7][8]}

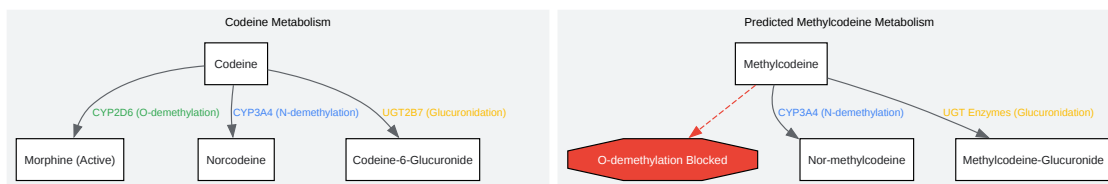
Methodology:

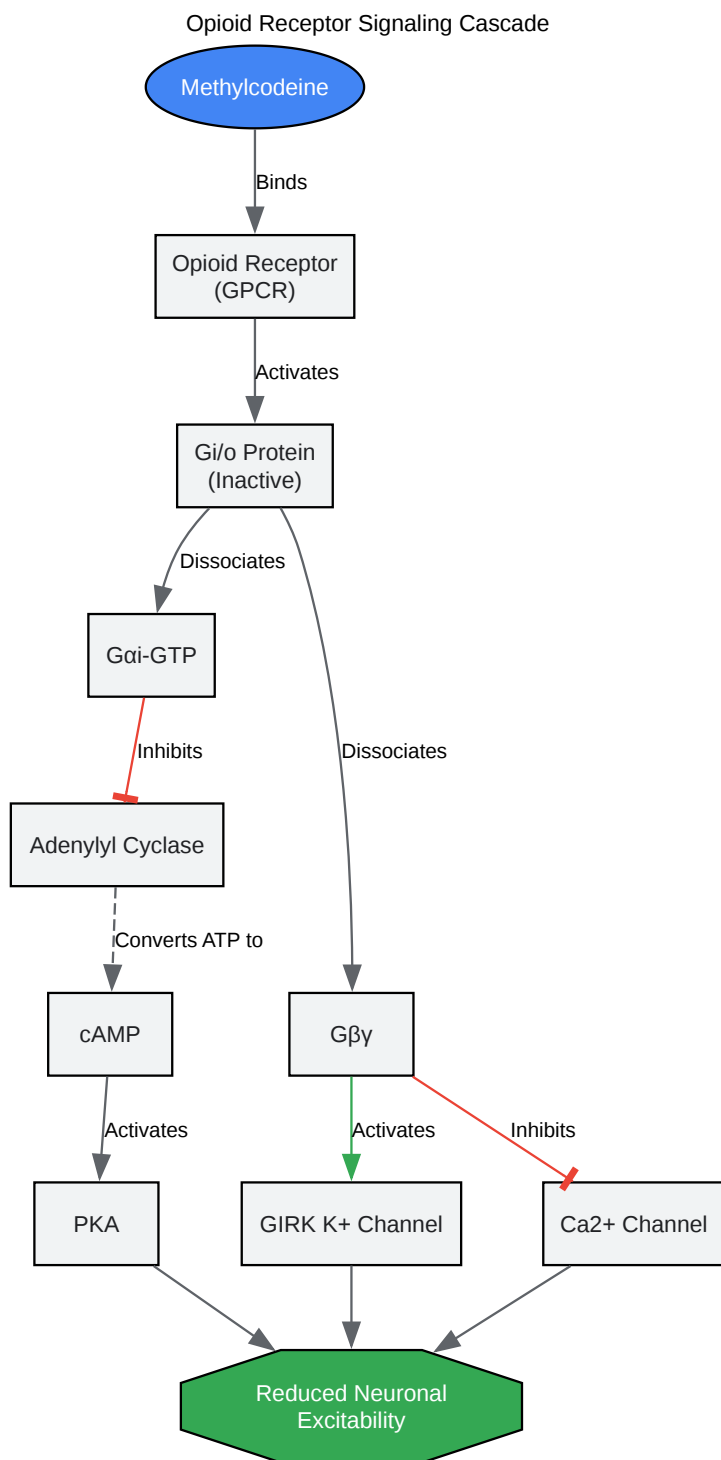
- **Preparation:** An excess amount of solid **methylocodeine** is added to a vial containing a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** The vial is sealed and agitated in a temperature-controlled shaker or stirrer (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.^[7]
- **Phase Separation:** After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a low-binding filter) to separate the undissolved solid from the saturated solution.^{[6][7]}
- **Quantification:** The concentration of **methylocodeine** in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).^[6]
- **Calibration:** A standard calibration curve is generated using known concentrations of **methylocodeine** to ensure accurate quantification.
- **Replicates:** The experiment is performed in triplicate to ensure the reproducibility of the results.^[7]

Workflow for Shake-Flask Solubility Determination



Comparative Metabolism of Codeine and Methylocodeine





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